molecular formula C9H12N4O2S B11596426 Pyridoxal monothiosemicarbazone CAS No. 3814-80-0

Pyridoxal monothiosemicarbazone

Cat. No.: B11596426
CAS No.: 3814-80-0
M. Wt: 240.28 g/mol
InChI Key: RCCWWRPNSFOWSO-UHFFFAOYSA-N
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Description

(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with hydroxyl and hydroxymethyl groups, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide typically involves multi-step organic reactions. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the hydrazinecarbothioamide group through condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness and scalability, ensuring consistent quality and minimizing environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The hydrazinecarbothioamide moiety can be reduced to form hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyridine derivatives, reduced hydrazine compounds, and various substituted pyridine analogs.

Scientific Research Applications

(2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide: can be compared with other pyridine derivatives and hydrazinecarbothioamide compounds.

  • Similar compounds include (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide analogs with different substituents on the pyridine ring.

Uniqueness

The uniqueness of (2E)-2-{[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}hydrazinecarbothioamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3814-80-0

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]thiourea

InChI

InChI=1S/C9H12N4O2S/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)

InChI Key

RCCWWRPNSFOWSO-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=S)N)CO

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=S)N)CO

Origin of Product

United States

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